5-Acetylamino-6-formylamino-3-methyluracil

説明

Biochemical Significance and Research Context of 5-Acetylamino-6-formylamino-3-methyluracil (AFMU)

AFMU is a formamidopyrimidine compound that functions as a key metabolite in caffeine biotransformation. The compound has been identified as functionally related to uracil and plays a significant role in metabolic studies, particularly those focusing on the activity of xenobiotic-metabolizing enzymes. Its importance in biochemical research stems from its unique position in the caffeine metabolic pathway and its utility as a biomarker for specific enzymatic activities.

Role in Xenobiotic Metabolism and Caffeine Biotransformation

Caffeine metabolism occurs primarily in the liver through the microsomal cytochrome P450 enzyme system, with CYP1A2 accounting for approximately 95% of caffeine breakdown. The metabolism of caffeine leads to the formation of several primary metabolites through oxidative N-demethylation, including paraxanthine (the major human metabolite, ~80%), theobromine (~11%), and theophylline (~4%).

AFMU emerges as a secondary metabolite in the caffeine biotransformation pathway. The major caffeine metabolites identified in urine include 1-methylxanthine (1X), 1-methyluric acid (1U), AFMU, and 1,7-dimethyluric acid (17U). These metabolites form through the secondary metabolism of paraxanthine through various enzymatic pathways involving CYP1A2, CYP2A6, and other enzymes.

Table 1: Chemical Properties of AFMU

| Property | Information |

|---|---|

| Chemical Name | This compound |

| Synonyms | AFMU, 5-acetamido-6-formamido-3-methyluracil |

| Molecular Formula | C₈H₁₀N₄O₄ |

| Molecular Weight | 226.19 g/mol |

| CAS Number | 85438-96-6 |

| Classification | Formamidopyrimidine |

| Functional Relation | Uracil derivative |

AFMU has been established as a key marker in caffeine metabolism studies. Research has demonstrated that AFMU is not detected in blank urine samples but appears consistently after caffeine intake. This specificity makes it an excellent biomarker for caffeine consumption and metabolism. Fig. 1 in the referenced study illustrates typical chromatograms of urine from subjects before and after caffeine intake, clearly showing the appearance of AFMU post-caffeine consumption.

The biological significance of AFMU extends beyond its role as a caffeine metabolite. Studies have revealed that AFMU excretion patterns correlate with specific enzyme activities, particularly N-acetyltransferase 2 (NAT2) and cytochrome P450 1A2 (CYP1A2). These correlations make AFMU an invaluable tool in pharmacogenetic research, drug metabolism studies, and personalized medicine approaches.

One notable aspect of AFMU is its chemical stability. The compound is relatively stable under acidic conditions but demonstrates instability at pH above 3.5. Under basic conditions or in methanol, AFMU undergoes deformylation to form 5-acetylamino-6-amino-3-methyluracil (AAMU). This conversion has significant implications for analytical methodologies and data interpretation in metabolic studies.

AFMU as a Critical Intermediate in NAT2-Mediated Acetylation Pathways

N-acetyltransferase 2 (NAT2) is a cytosolic enzyme found in the liver and many tissues of mammalian species. It catalyzes the transfer of acetyl groups from acetyl-CoA to arylamines, arylhydroxylamines, and arylhydrazines. NAT2 plays a crucial role in the metabolism of xenobiotics, which can lead to both drug inactivation and formation of potentially carcinogenic metabolites.

AFMU occupies a unique position in NAT2-mediated acetylation pathways. The formation of AFMU in caffeine metabolism is dependent on NAT2 activity, making it an excellent marker for determining NAT2 phenotype. Individual variations in NAT2 activity result in different rates of AFMU formation, allowing classification of individuals as slow, intermediate, or rapid acetylators.

Several metabolite ratios involving AFMU are used for NAT2 phenotyping, including AFMU/1X and AFMU/(AFMU+1X+1U). These ratios provide reliable indicators of an individual's acetylator status, which has significant implications for drug metabolism, toxicity, and disease susceptibility.

Table 2: Metabolite Ratios Used for NAT2 and CYP1A2 Phenotyping

| Enzyme | Metabolite Ratios | Application |

|---|---|---|

| NAT2 | AFMU/1X | Acetylator phenotyping |

| NAT2 | AFMU/(AFMU+1X+1U) | Acetylator phenotyping |

| NAT2 | AAMU/1X | Alternative acetylator phenotyping |

| NAT2 | AAMU/(AAMU+1X+1U) | Alternative acetylator phenotyping |

| CYP1A2 | (AFMU+1U+1X)/17U | CYP1A2 activity assessment |

| CYP1A2 | (AAMU+1U+1X)/17U | Alternative CYP1A2 activity assessment |

Research has demonstrated a significant correlation between an individual's acetylator status and the proportion of AFMU in urine. One study found that the AFMU/(AFMU+AAMU) ratio was significantly different between rapid and slow acetylators (64±3% and 32±5%, respectively, P<0.00001). This difference was not related to urine pH but was strongly associated with acetylation phenotype.

The instability of AFMU and its conversion to AAMU raised concerns about the reliability of caffeine as a probe for NAT2 phenotyping. However, comprehensive studies comparing AFMU and AAMU in metabolite ratios have demonstrated that both compounds can be effectively used for NAT2 and CYP1A2 phenotyping. These studies found that slow and rapid acetylators were similarly identified using metabolite ratios based on either AFMU or AAMU in 139 out of 140 measurements.

Interestingly, the relationship between AFMU and AAMU appears to be more complex than initially thought. While it was established that AFMU can be converted to AAMU through deformylation under basic conditions, research suggests that AAMU is not formed solely through nonenzymatic hydrolysis in urine. Evidence indicates that AAMU may also be formed in vivo by a NAT2 phenotype-dependent pathway.

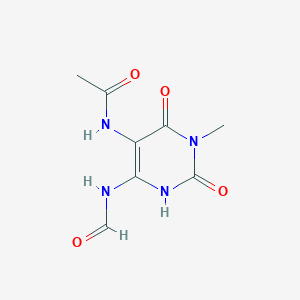

Structure

2D Structure

特性

IUPAC Name |

N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZNZFGKEVDNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234663 | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85438-96-6 | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85438-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085438966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQW8YAU3VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Formic Acid–Acetic Anhydride Acetylation-Formylation

The most widely validated chemical synthesis of AFMU involves sequential acetylation and formylation of 5-amino-6-amino-3-methyluracil (AAMU). As detailed in, the process begins by dissolving AAMU in a preheated (90°C) mixture of formic acid and acetic anhydride (4:1 v/v). Acetic anhydride is added hourly over a 3-hour reaction period to ensure complete formylation and acetylation. The crude product is purified via preparative thin-layer chromatography (TLC) using a chloroform-methanol (9:1 v/v) eluent, yielding AFMU with >95% purity.

Key Reaction Parameters

This method’s efficiency hinges on strict temperature control and anhydrous conditions to prevent premature hydrolysis of the formyl group.

Alternative Acetylation Protocols

A modified approach extends the reaction time to 12 hours under milder temperatures (70–80°C) to enhance formylation efficiency. Flash chromatography replaces TLC for larger-scale synthesis, using silica gel and a chloroform-methanol gradient (95:5 to 9:1 v/v). While this method increases yield scalability, it requires rigorous pH monitoring (pH 6.5–7.5) to avoid decomposition into AAMU.

Biosynthetic Production via Enzymatic Pathways

AFMU is naturally produced in humans during caffeine metabolism through a three-step enzymatic cascade:

-

CYP1A2 Demethylation : Converts paraxanthine to 5-acetylamino-6-amino-3-methyluracil.

-

Xanthine Oxidase (XO) Oxidation : Introduces a hydroxyl group at position 6.

-

NAT2 Acetylation : Acetylates the primary amine group using acetyl-CoA.

Enzymatic Reaction Conditions

| Enzyme | Cofactor | pH Optimum | Temperature | Byproducts |

|---|---|---|---|---|

| CYP1A2 | NADPH | 7.4 | 37°C | 1-Methylxanthine |

| Xanthine Oxidase | O₂ | 7.8 | 37°C | H₂O₂ |

| NAT2 | Acetyl-CoA | 6.5–7.0 | 37°C | CoA-SH |

While biosynthetic yields are lower than chemical methods (~2–5% in vivo), this pathway is critical for studying NAT2 polymorphisms in clinical settings.

Purification and Characterization

Chromatographic Techniques

AFMU’s polarity necessitates multi-step purification:

-

TLC : Silica Gel G-60 plates with chloroform-methanol (9:1 v/v) resolve AFMU (Rf = 0.3) from AAMU (Rf = 0.45).

-

HPLC : Reverse-phase C18 columns (mobile phase: 10 mM ammonium acetate, pH 4.5) achieve baseline separation (retention time: 3.2 min).

Purification Efficiency

| Method | Purity (%) | Recovery Rate (%) | Limitations |

|---|---|---|---|

| TLC | 95–98 | 70–80 | Low scalability |

| Flash Chromatography | 90–95 | 85–90 | Solvent consumption |

| HPLC | >99 | 60–70 | High cost |

Spectroscopic Validation

| Form | Temperature | Solvent | Stability Duration |

|---|---|---|---|

| Solid | -20°C | Dry N₂ atmosphere | >12 months |

| Frozen Solution | -80°C | Chloroform | 6–8 months |

| Liquid | 4°C | Chloroform-methanol (9:1) | 48 hours |

Challenges and Optimization Strategies

Yield Limitations

Competing hydrolysis reactions during synthesis cap yields at 30–40%. Strategies to mitigate this include:

Scalability Issues

Preparative HPLC remains cost-prohibitive for industrial-scale production. Emerging techniques like continuous-flow microreactors show promise for multi-gram synthesis.

化学反応の分析

Types of Reactions

5-Acetylamino-6-formylamino-3-methyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives

科学的研究の応用

Biochemical Properties

AFMU is classified as a hydroxypyrimidine, characterized by a pyrimidine ring with multiple functional groups. Its molecular formula is , with a molecular weight of approximately 226.19 g/mol. The compound is known to be an extremely weak base, exhibiting neutral characteristics based on its pKa values .

Metabolic Role

AFMU plays a crucial role in caffeine metabolism. It is produced through the action of arylamine N-acetyltransferase 2 (NAT2), which catalyzes reactions involving various arylamine and heterocyclic amine substrates . In humans, AFMU is identified as a major metabolite following caffeine consumption, indicating its significance in understanding caffeine's pharmacokinetics and effects on human health .

Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

One of the notable applications of AFMU lies in its ability to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the breakdown of thymidine. By inhibiting DPD, AFMU leads to increased levels of thymidine within cells, which may have therapeutic implications in cancer treatment and other conditions where thymidine regulation is critical .

Potential Therapeutic Applications

The inhibition of DPD by AFMU suggests potential applications in:

- Cancer Therapy : Elevated thymidine levels can enhance DNA synthesis and repair mechanisms, potentially benefiting cancer therapies that rely on nucleoside analogs.

- Neuroprotection : Given caffeine's neuroprotective effects, AFMU's role as a metabolite may contribute to cognitive benefits and protection against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of AFMU:

- A study isolated AFMU from human metabolites post-caffeine administration, confirming its structure through UV, NMR, and mass spectrometry techniques .

- Research has demonstrated that AFMU is unstable in basic conditions, leading to the formation of other metabolites such as 5-acetylamino-6-amino-3-methyluracil (AAMU) .

作用機序

The mechanism of action of 5-Acetylamino-6-formylamino-3-methyluracil involves its role as a metabolite in the caffeine metabolic pathway. It is formed through the action of enzymes such as cytochrome P4501A2, xanthine oxidase, and N-acetyltransferase . These enzymes catalyze the conversion of caffeine to its various metabolites, including this compound .

類似化合物との比較

Table 1: Structural and Metabolic Features of AFMU and Related Compounds

Key Observations :

- AFMU vs. AAMU: AFMU’s formylamino group is labile, converting to AAMU in urine, making AAMU a stable biomarker for NAT2 activity assays .

- Species Specificity : AFMU is absent in rodents, which instead produce sulfur-containing uracil derivatives .

Role in Acetylation Phenotyping

Table 2: Phenotypic Ratios and Clinical Significance

Notes:

- Slow acetylators exhibit reduced AFMU excretion and higher 1-methylxanthine levels, correlating with glucose metabolism in some cohorts .

- The trimodal distribution of AFMU/1-methylxanthine ratios suggests heterozygous and homozygous rapid acetylators .

Analytical and Stability Profiles

Table 3: Analytical Parameters and Stability

Methodology : HPLC protocols for AFMU quantification require urine analysis within 15 days to minimize degradation .

Pharmacological and Clinical Interactions

- Species-Dependent Metabolism: Rodent studies cannot replicate AFMU’s metabolic role, limiting translational research .

生物活性

5-Acetylamino-6-formylamino-3-methyluracil (AFMU) is a significant metabolite derived from caffeine metabolism in humans. Its biological activity has garnered attention due to its structural similarity to nucleobases and its implications in pharmacokinetics and metabolic processes. This article provides a detailed overview of the biological activity of AFMU, including its synthesis, metabolic pathways, and potential health implications.

Chemical Structure and Properties

AFMU is classified as a hydroxypyrimidine, characterized by the presence of an acetyl group and a formylamino group attached to a pyrimidine ring. The molecular formula is . It is an extremely weak base, exhibiting neutral behavior in solution with a pKa indicating minimal ionization .

Synthesis and Metabolism

AFMU can be synthesized from paraxanthine through the action of the enzyme arylamine N-acetyltransferase 2 (NAT2) . The metabolic pathway for AFMU involves several steps:

- Paraxanthine → This compound

- Catalyzed by NAT2.

The compound is also produced as a major metabolite following caffeine ingestion, where it plays a role in the detoxification processes associated with caffeine metabolism .

Pharmacokinetics

AFMU's pharmacokinetic profile has been studied extensively. It is primarily involved in the metabolism of caffeine, where it serves as a marker for understanding individual variations in caffeine processing. Research indicates that genetic factors, diet, and gut microbiome composition significantly influence AFMU levels in plasma .

Case Studies and Research Findings

- Metabolic Studies : A study identified AFMU as a major metabolite of caffeine in humans, confirming its structure through chromatographic techniques . This research emphasizes its role in understanding caffeine metabolism and potential health outcomes associated with varying metabolizer phenotypes.

- Genetic Associations : In a cohort study involving over 1,000 participants, significant associations were found between AFMU levels and specific single nucleotide polymorphisms (SNPs), particularly SNP rs1495741. This suggests that genetic predispositions can affect how individuals metabolize caffeine and consequently the levels of AFMU present .

- Health Implications : The influence of AFMU on health has been explored concerning various conditions. For instance, its levels have been correlated with cardiovascular health markers and other metabolic disorders .

Comparison with Related Compounds

AFMU shares structural similarities with other nucleobases and metabolites. Below is a comparison table highlighting these relationships:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| This compound | Same core structure | Lacks deuterium labeling |

| Uracil | Base structure | Does not contain acetyl or formyl groups |

| 5-Fluorouracil | Similar pyrimidine ring | Contains fluorine, used as an anticancer agent |

| Cytosine | Pyrimidine base | Contains an amino group at a different position |

Q & A

Q. How is 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) identified as a caffeine metabolite, and what methodologies validate its role in human drug metabolism?

AFMU is a major metabolite of caffeine in humans, formed via N-acetylation by the enzyme N-acetyltransferase 2 (NAT2). Its identification involves:

- Urinary metabolite profiling : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used to isolate AFMU from urine samples. The compound’s instability necessitates derivatization (e.g., acid hydrolysis) to stabilize the formylamino group prior to analysis .

- Enzymatic activity assays : NAT2 activity is inferred by quantifying the AFMU/1-methylxanthine ratio in urine, which correlates with acetylator phenotypes (slow vs. rapid) .

Q. What analytical techniques are recommended for quantifying AFMU in biological samples, and how are stability challenges addressed?

- HPLC-MS/MS : Use a C18 reverse-phase column with a mobile phase of 0.1% formic acid in water/acetonitrile. Detection limits can reach nanomolar ranges .

- Stability protocols : Immediate acidification of urine samples (pH 2–3) prevents AFMU degradation. Storage at -80°C is critical to preserve integrity .

Q. How is AFMU utilized to determine NAT2 acetylator status, and what are the clinical implications?

- Phenotype classification : The AFMU/1-methylxanthine ratio is calculated from urine collected 4–6 hours post-caffeine ingestion. Ratios <0.85 indicate slow acetylators, while >0.85 suggest rapid acetylators .

- Clinical relevance : Slow acetylators are at higher risk of drug toxicity (e.g., isoniazid), necessitating dose adjustments in pharmacogenomic studies .

Advanced Research Questions

Q. What synthetic routes are available for AFMU, and how can researchers optimize yield and purity?

- Acylation of 6-amino-1,3-dimethyluracil : React with polyfluorocarboxylic anhydrides in dry dioxane/pyridine (1:2 molar ratio) at room temperature for 12–24 hours. Purify via vacuum drying and trituration with water .

- Quality control : Confirm purity (>95%) using HPLC with UV detection at 254 nm. Monitor for byproducts like 5-acetylamino-6-amino-3-methyluracil (AAMU) .

Q. How should researchers resolve contradictory data in metabolomic studies involving AFMU?

- Case study : In a study comparing AFMU levels between IVF and spontaneous conception groups, contradictory ratios (e.g., 0.73 vs. 1.72) were observed. Mitigation strategies include:

Q. Why is AFMU absent in rodent models, and how does this impact translational research?

Q. What mechanisms underlie AFMU’s inhibition of dihydropyrimidine dehydrogenase (DPD), and how can this be modeled experimentally?

- DPD inhibition : AFMU competitively binds to DPD’s active site, elevating thymidine levels. This is assayed via:

Q. How can AFMU be integrated into studies of xenobiotic metabolism in neurological or inflammatory diseases?

- Alzheimer’s disease (AD) : AFMU was identified as a plasma metabolite linked to AD pathology (p = 2.09E-21). Incorporate AFMU into multi-omics panels (e.g., metabolomics + proteomics) to explore interactions with amyloid-beta pathways .

- Fibromyalgia (FM) : AFMU’s association with FM suggests dysregulated caffeine metabolism. Validate via gut microbiota sequencing and NAT2 genotyping in FM cohorts .

Methodological Considerations

9. Designing a pharmacogenomic study to assess NAT2 variability using AFMU:

- Sample size : ≥200 participants to ensure power for detecting phenotype frequencies (e.g., 60% slow acetylators in Caucasians) .

- Controls : Exclude individuals with liver dysfunction or concurrent medications affecting CYP1A2/NAT2 activity .

Q. How to incorporate AFMU into xenobiotic pathway analysis for disease biomarker discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。